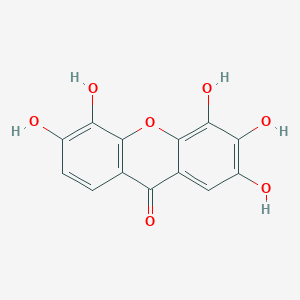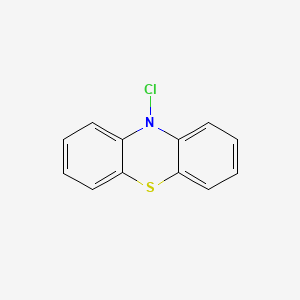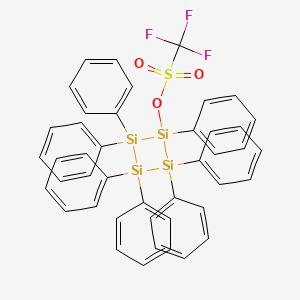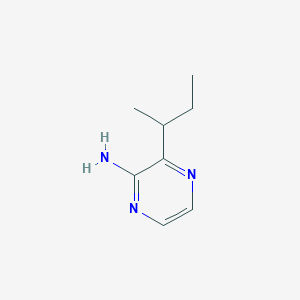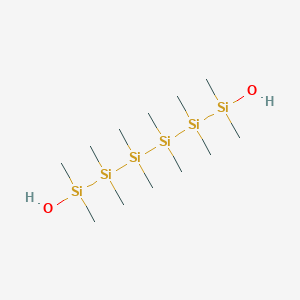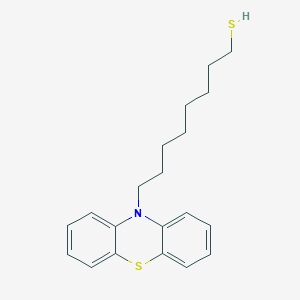
8-(10H-Phenothiazin-10-yl)octane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(10H-Phenothiazin-10-yl)octane-1-thiol is a chemical compound that belongs to the phenothiazine family. Phenothiazines are heterocyclic compounds containing nitrogen and sulfur atoms in their structure. They have been widely studied and utilized in various fields due to their diverse biological and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(10H-Phenothiazin-10-yl)octane-1-thiol typically involves the reaction of 10H-phenothiazine with an appropriate alkylating agent. One common method is the reaction of 10H-phenothiazine with 1-bromo-octane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
8-(10H-Phenothiazin-10-yl)octane-1-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The phenothiazine ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced phenothiazine derivatives.
Substitution: Alkylated or acylated phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of organic electronic materials and sensors.
Mecanismo De Acción
The mechanism of action of 8-(10H-Phenothiazin-10-yl)octane-1-thiol involves its interaction with specific molecular targets. The phenothiazine core can intercalate with DNA, affecting its function and leading to various biological effects. Additionally, the thiol group can form covalent bonds with proteins, altering their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
10H-Phenothiazine: The parent compound of 8-(10H-Phenothiazin-10-yl)octane-1-thiol.
2-(10H-Phenothiazin-10-yl)ethanol: A phenothiazine derivative with an ethanol group.
10-(2-Bromoethyl)-10H-phenothiazine: A phenothiazine derivative with a bromoethyl group.
Uniqueness
This compound is unique due to the presence of the octane-1-thiol group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
193065-09-7 |
|---|---|
Fórmula molecular |
C20H25NS2 |
Peso molecular |
343.6 g/mol |
Nombre IUPAC |
8-phenothiazin-10-yloctane-1-thiol |
InChI |
InChI=1S/C20H25NS2/c22-16-10-4-2-1-3-9-15-21-17-11-5-7-13-19(17)23-20-14-8-6-12-18(20)21/h5-8,11-14,22H,1-4,9-10,15-16H2 |
Clave InChI |
JEAYEJKCERETEV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)CCCCCCCCS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-(Methoxyimino)-5-methyl-1H-benzo[b]azepin-2(3H)-one](/img/structure/B15163166.png)
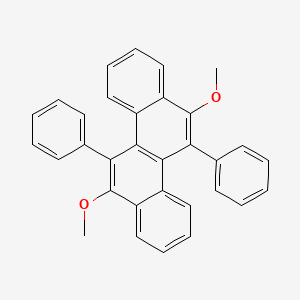

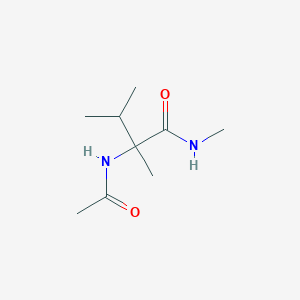
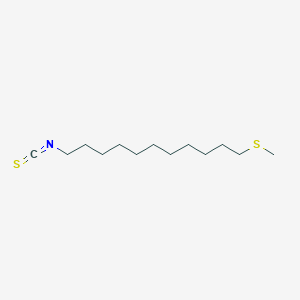
![2-Diazonio-1-[(2-methylprop-2-en-1-yl)oxy]ethen-1-olate](/img/structure/B15163191.png)

![2'-Fluoro-4'-propoxy[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15163199.png)
![N-[2,6-Di(propan-2-yl)phenyl]-2-[(4-hydroxyphenyl)sulfanyl]acetamide](/img/structure/B15163211.png)
